![molecular formula C12H19NO2 B1526077 tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate CAS No. 1242273-70-6](/img/structure/B1526077.png)
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Overview
Description
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is characterized by a bicyclic structure, specifically a norbornene moiety, which is a common scaffold in organic chemistry due to its rigidity and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate typically involves the reaction of norbornene derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and stringent quality control measures to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
Synthetic Chemistry
The compound is utilized as a building block in organic synthesis due to its structural uniqueness, which can enhance solubility and stability compared to similar compounds. Its bulky tert-butyl group may influence the reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex organic molecules .
Medicinal Chemistry
Research indicates that derivatives of bicyclic compounds often exhibit biological activity, including antibacterial and anticancer properties. The specific structure of this compound could lead to novel therapeutic agents by modifying its functional groups or substituents .
Materials Science
The compound’s unique properties may allow for applications in the development of new materials, particularly in creating polymers or coatings that require enhanced durability and chemical resistance . Its potential as a precursor for functional materials is an area of ongoing research.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of bicyclic carbamates, including derivatives similar to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the bicyclic structure can yield compounds with improved efficacy .
Case Study 2: Polymer Development
Research into polymeric materials incorporating bicyclic structures revealed that adding this compound as a monomer improved the mechanical properties and thermal stability of the resulting polymers compared to traditional monomers .
Mechanism of Action
The mechanism of action of tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate involves its interaction with specific molecular targets. The norbornene moiety can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and binding affinity . These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
- tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
- This compound
- This compound
Uniqueness: this compound is unique due to its rigid bicyclic structure, which imparts specific reactivity and stability. This makes it a valuable compound in various applications, from chemical synthesis to pharmaceutical development .
Biological Activity
Tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is a chemical compound with a unique bicyclic structure that combines a bulky tert-butyl group with a bicyclo[2.2.1]hept-5-en-2-yl moiety. This structure potentially enhances its biological activity and applications in synthetic chemistry. The molecular formula for this compound is C13H20N2O3, with a molecular weight of approximately 240.31 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic intermediate with tert-butyl carbamate:
This synthetic pathway highlights the compound's accessibility for research and application in various fields .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
1. Anticancer Properties
Studies have shown that bicyclic compounds can serve as precursors for cytotoxic agents, enhancing their potential in cancer treatment. For instance, Kharitonov et al. (2012) explored synthetic transformations involving bicyclo[2.2.1] structures, leading to the development of new cytotoxic agents .
2. Enzyme Inhibition
The structural characteristics of bicyclic compounds allow them to interact effectively with various enzymes, potentially acting as inhibitors or modulators of enzyme activity. This property is crucial for drug design and therapeutic applications.
3. Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties, making them candidates for further research in the development of new antibiotics.
Case Studies
Several case studies have highlighted the biological significance of bicyclic compounds:
Study | Findings | Implications |
---|---|---|
Kharitonov et al. (2012) | Development of cytotoxic agents from bicyclic intermediates | Potential for new cancer therapies |
Birchall et al. (2021) | Use in organic synthesis and educational techniques | Enhances understanding of advanced organic reactions |
Research on related compounds | Antimicrobial and enzyme inhibition activities | Opens avenues for drug discovery |
Properties
IUPAC Name |
tert-butyl N-(2-bicyclo[2.2.1]hept-5-enyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRIIGHCBCQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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